Estriol 3-O-sulfate-d3 (sodium)
Description
Contextualizing Estriol (B74026) and Endogenous Estrogen Sulfates in Biochemical Systems
Estrogens are a class of steroid hormones that play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. patsnap.comclevelandclinic.org The three major endogenous estrogens are estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (E3). wikipedia.org Estriol is considered a weak estrogen and is most prominently produced during pregnancy by the placenta. clevelandclinic.orgwikipedia.orgnih.gov It is synthesized from estradiol and estrone, which are derived from androgens. patsnap.com During pregnancy, estriol helps maintain the uterine lining, supports the fetus, regulates the maternal immune system, and prepares the mammary glands for lactation. patsnap.com In non-pregnant individuals, estriol levels are typically very low. patsnap.comwikipedia.org
The metabolism of estrogens primarily occurs in the liver through a series of enzymatic reactions, including hydroxylation and subsequent conjugation with sulfates or glucuronides to facilitate their excretion. npwomenshealthcare.compharmgkb.orgmetagenicsinstitute.com This process of sulfation, catalyzed by sulfotransferase enzymes, converts estrogens into estrogen sulfates. pharmgkb.orgnih.gov These sulfated forms, such as estrone sulfate (B86663) (E1S) and estradiol sulfate (E2S), are biologically inactive. wikipedia.orgwikipedia.org However, they can be converted back to their active forms by the enzyme steroid sulfatase, which is present in various tissues. nih.govwikipedia.orgwikipedia.org This reversible process allows estrogen sulfates to act as a reservoir, providing a source of active estrogens in peripheral tissues. wikipedia.orgfrontiersin.org Estrone sulfate, in particular, is found at much higher concentrations in the blood than estradiol and is considered a long-lasting reservoir for estrogens. wikipedia.orgnih.gov
The balance between sulfation and desulfation is critical for regulating the local concentration and activity of estrogens in tissues. nih.gov Dysregulation of this pathway has been implicated in the pathophysiology of hormone-associated conditions. nih.govwikipedia.org
The Pivotal Role of Deuterated Analogs in Contemporary Biomedical Research
Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612) (a stable isotope of hydrogen), have become invaluable tools in modern biomedical research. pharmaffiliates.comwikipedia.org This isotopic substitution, while a subtle molecular modification, can significantly alter the physicochemical properties of a compound, leading to several advantages in research applications. unibestpharm.comresearchgate.netnih.gov
One of the primary applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in mass spectrometry (MS). pharmaffiliates.comclearsynth.comlumiprobe.com Because deuterated analogs have a higher mass than their non-deuterated counterparts, they can be easily distinguished by a mass spectrometer. clearsynth.com This allows them to serve as ideal internal standards, which are added to a biological sample in a known amount to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the target analyte. clearsynth.comscispace.com
Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." wikipedia.orgresearchgate.net This effect can slow down the rate of metabolic reactions that involve breaking this bond. unibestpharm.comresearchgate.net This property is exploited in drug discovery to enhance the metabolic stability of drug candidates, potentially leading to a longer half-life and reduced dosing frequency. pharmaffiliates.comunibestpharm.comresearchgate.net By altering metabolic pathways, deuteration can also sometimes reduce the formation of toxic metabolites. unibestpharm.comresearchgate.net
Deuterated compounds are also instrumental in mechanistic studies to elucidate reaction pathways and in metabolic flux analysis to trace the fate of molecules within biological systems. acs.orgsynmr.inwikipedia.orgsynmr.in
Strategic Academic Focus on Estriol 3-O-sulfate-d3 (sodium) as a Stable Isotope-Labeled Standard
Estriol 3-O-sulfate-d3 (sodium) is a prime example of a strategically designed stable isotope-labeled standard for use in biomedical research, particularly in the field of endocrinology and clinical chemistry. lgcstandards.com Its importance lies in its ability to facilitate the highly accurate and sensitive quantification of endogenous estriol sulfate and other related estrogen metabolites in complex biological matrices like plasma and urine. nih.govnih.govbiorxiv.org
The "d3" in its name indicates that three hydrogen atoms in the estriol sulfate molecule have been replaced with deuterium. This labeling provides a distinct mass shift, allowing it to be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.govnih.gov LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it the gold standard for measuring low-concentration hormones like estrogens. nih.govbiorxiv.orgnih.gov
The use of Estriol 3-O-sulfate-d3 (sodium) as an internal standard helps to correct for any loss of the analyte during sample extraction and for variations in instrument response, a phenomenon known as the "matrix effect." clearsynth.combiorxiv.org This ensures that the measured concentration of the endogenous estrogen is as accurate as possible. clearsynth.comscispace.com Given the low circulating levels of many estrogen metabolites, such precision is crucial for understanding their physiological and pathological roles. nih.gov
Researchers utilize this deuterated standard in a variety of studies, including:
Investigating the pharmacokinetics of estrogen-based therapies. nih.gov
Exploring the role of estrogen metabolism in diseases such as breast cancer. biorxiv.org
Assessing fetal well-being during pregnancy through the measurement of estriol levels. clevelandclinic.orgresearchgate.netdrugbank.com
Studying the intricate pathways of estrogen synthesis and inactivation in different tissues. acs.orgsilantes.com
The availability of high-purity, well-characterized stable isotope-labeled standards like Estriol 3-O-sulfate-d3 (sodium) is therefore fundamental to advancing our understanding of estrogen biochemistry and its implications for human health and disease. nih.govsigmaaldrich.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H23NaO6S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
sodium;[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O6S.Na/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20;/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15+,16-,17+,18+;/m1./s1/i3D,8D,17D; |
InChI Key |
JHJBSZBEDQZYJP-FWQJRZBHSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Strategies and Advanced Characterization of Estriol 3 O Sulfate D3 Sodium for Research Purity
Methodologies for Deuterium (B1214612) Incorporation at Specific Estriol (B74026) Positions
The creation of Estriol 3-O-sulfate-d3 begins with the regioselective introduction of deuterium atoms onto the core estriol molecule. The stability and position of the deuterium label are critical to prevent isotopic exchange during sample preparation or analysis. Synthetic strategies often target positions that are not metabolically active to ensure the labeled standard behaves biochemically like the endogenous analyte.
A common approach involves the deuteration of an estrogen precursor, such as estrone (B1671321). For instance, regioselective labeling of estrone can be achieved at the C1 position using deuterated trifluoroacetic acid with a t-butyl alcohol catalyst. nih.govsigmaaldrich.com Other methods have been developed for synthesizing dideuterio-estrone and monodeuterio-17β-estradiol, which can serve as precursors for estriol. karger.comnih.gov These methods often involve catalytic exchange reactions or the use of deuterated reducing agents at specific synthetic steps.
Once a suitably deuterated estriol precursor is synthesized, the final step is sulfation at the 3-hydroxyl group of the A-ring. This reaction is typically performed using a sulfating agent like sulfur trioxide pyridine (B92270) complex in an appropriate solvent. The phenolic hydroxyl group at C3 is more acidic and reactive than the aliphatic hydroxyl groups at C16 and C17, allowing for selective sulfation under controlled conditions. This process mirrors the biological conversion of estrogens to their sulfated forms, which increases their water solubility. wikipedia.org The reaction yields the deuterated estriol sulfate (B86663), which is then converted to its sodium salt for improved stability and handling. In vitro studies have also demonstrated the synthesis of estrogen sulfates, such as estradiol-3-sulfate (B1217152), by tissue homogenates, highlighting the biochemical basis for these targeted syntheses. nih.gov
Spectroscopic and Chromatographic Approaches for Structural Confirmation in Academic Synthesis
The definitive confirmation of the structure of newly synthesized Estriol 3-O-sulfate-d3 (sodium) relies on a combination of advanced spectroscopic and chromatographic techniques.
Spectroscopic Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for unambiguous structure elucidation. nobracat-isotopes.com
¹H NMR spectra confirm the presence and location of protons. The introduction of deuterium atoms results in the disappearance of corresponding proton signals in the spectrum, confirming the site of labeling. For instance, the ¹H NMR spectrum of a successfully synthesized conjugate will show characteristic peaks corresponding to the steroid A-ring protons. nih.gov
| Technique | Purpose in Structural Confirmation | Expected Observation for Estriol 3-O-sulfate-d3 |
| ¹H NMR | Confirms proton framework and site of deuteration. | Disappearance of signals corresponding to the positions of deuterium incorporation. Characteristic shifts for remaining aromatic and aliphatic protons are observed. nih.gov |
| ¹³C NMR | Confirms the carbon skeleton. | Characteristic signals for the 18 carbons of the estriol core, with shifts influenced by the sulfate group. uregina.ca |
| Mass Spectrometry | Determines molecular weight and confirms isotopic incorporation. | A molecular ion peak corresponding to the exact mass of the d3-labeled and sulfated molecule. The mass will be approximately 3 Da higher than the unlabeled analog. |
Chromatographic Confirmation:
Chromatographic methods are essential for verifying the purity of the compound and confirming its identity by comparing its retention time to that of a known standard.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for analyzing estrogen sulfates. When coupled with mass spectrometry (LC-MS), they provide a powerful tool for both separation and identification. nih.gov The retention time of the synthesized compound should match that of a reference standard under identical conditions. The UPLC separation of steroids is often performed on a C18 column with a gradient elution using a mobile phase of water and acetonitrile, sometimes with an additive like ammonium (B1175870) acetate (B1210297) to improve peak shape. rsc.org
UltraPerformance Convergence Chromatography (UPC²): This technique offers an alternative chromatographic method that can provide excellent resolution for structurally similar and isobaric steroids, which can be challenging to separate with conventional LC. waters.com
LC-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis. In this method, the synthesized Estriol 3-O-sulfate-d3 is not only separated chromatographically but also identified with high specificity. The mass spectrometer is set to monitor a specific precursor-to-product ion transition, which is unique to the molecule, confirming its identity and structure. nih.govresearchgate.net
| Parameter | LC-MS/MS Conditions for Estrogen Sulfate Analysis |
| Column | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) rsc.org |
| Mobile Phase | A: 0.1% Ammonium acetate in water; B: Acetonitrile rsc.org |
| Flow Rate | 0.4 mL/min rsc.org |
| Detection Mode | Negative Ion Electrospray Ionization (ESI-) nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) rsc.org |
By employing this comprehensive suite of analytical techniques, researchers can ensure the structural integrity, chemical purity, and isotopic enrichment of Estriol 3-O-sulfate-d3 (sodium), validating its suitability as a high-quality reference material for demanding research applications.
Advanced Analytical Methodologies Utilizing Estriol 3 O Sulfate D3 Sodium in Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis
LC-MS/MS has become the primary technology for the analysis of estrogen metabolites due to its high sensitivity, accuracy, and throughput. researchgate.net This technique allows for the simultaneous measurement of multiple estrogens and their conjugated metabolites in a single analytical run. nih.gov
In quantitative LC-MS/MS analysis, stable isotope-labeled internal standards are essential for achieving high accuracy and precision. Estriol (B74026) 3-O-sulfate-d3 (sodium), a deuterated form of estriol 3-O-sulfate, is an ideal internal standard for the quantification of estriol sulfate (B86663) and other related estrogen metabolites. The use of stable isotope internal standards is a key feature of both LC-MS/MS and gas chromatography-mass spectrometry (GC-MS/MS) methods, providing a level of specificity unmatched by older techniques like immunoassays. nih.gov
By adding a known amount of the deuterated standard to a biological sample at the beginning of the sample preparation process, any variability or loss of the analyte during extraction, purification, and analysis can be corrected. This is because the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte and will be affected similarly by the experimental procedures. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference, allowing for accurate quantification. nih.gov The use of such standards is a component of stable-isotope dilution tandem mass spectrometry methods. nih.gov
The development of highly sensitive and validated LC-MS/MS methods is critical for the accurate measurement of low-concentration estrogen sulfates in complex biological matrices like plasma and urine. nih.govnih.gov Method validation ensures that the analytical procedure is reliable and reproducible. Key validation parameters include linearity, precision, and accuracy.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A coefficient of determination (R²) greater than 0.98 or 0.99 is typically considered acceptable. thermofisher.comuni-giessen.de
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and should generally be less than 15-20%. nih.govnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing quality control samples at different concentrations and is expressed as a percentage of the nominal value. nih.govnih.gov
The table below summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of estrogen sulfates in human urine.
| Parameter | Performance |
| Linearity (Concentration Range) | 0.2–200 ng/mL |
| Lower Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Intra-assay Precision (%CV) | ≤ 12% |
| Inter-assay Precision (%CV) | ≤ 12% |
| Inter-assay Accuracy | ≤ 8.6% |
| Sample Volume | 100 µL of human urine |
Table 1: Performance characteristics of a validated LC-MS/MS method for estrogen sulfates in human urine. Data sourced from a study developing a robust and sensitive method for determining five estrogen sulfates. nih.gov
Effective sample preparation is crucial for removing interferences and concentrating the analytes of interest from complex biological matrices before LC-MS/MS analysis.
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and enrichment of estrogens from samples. researchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analytes. The analytes are then eluted with a small volume of a strong solvent. Common adsorbents for estrogen analysis include C18. nih.gov Optimization of SPE involves selecting the appropriate sorbent, wash solvents, and elution solvents to achieve high recovery of the target analytes while minimizing matrix effects. nih.gov For instance, a 96-well C18 extraction disk plate can be used for high-throughput sample preparation, with a reported recovery of 91% for target compounds. nih.gov
Immunoaffinity Enrichment: This technique utilizes antibodies specific to the analytes of interest to achieve highly selective extraction. The antibodies are immobilized on a solid support, and when the sample is passed through, they capture the target estrogens. This method can significantly improve the sensitivity of LC-MS/MS by removing interfering substances from the plasma samples that could cause ion suppression. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Considerations for Estriol Sulfate Analysis
While LC-MS/MS is often the preferred method for analyzing conjugated estrogens, GC-MS/MS can also be employed, although it presents specific challenges for sulfated steroids like estriol sulfate. researchgate.net The main obstacle is the non-volatile nature of sulfated compounds, which necessitates a deconjugation step to cleave the sulfate group and a subsequent derivatization step to make the resulting estrogen volatile enough for gas chromatography. nih.govresearchgate.net
The deconjugation can be achieved through enzymatic hydrolysis or chemical cleavage (solvolysis). nih.gov Following deconjugation, the free estrogen is derivatized, commonly through silylation, to increase its volatility and improve its chromatographic behavior. mdpi.com These additional sample preparation steps can be cumbersome and time-consuming, which is a significant drawback compared to the direct analysis of sulfated estrogens by LC-MS/MS. researchgate.net Despite these challenges, GC-MS remains a valuable tool for untargeted steroid profiling. nih.govresearchgate.net
Innovations in Ionization Efficiency and Detection Limits for Estrogen Sulfates in Research
Continuous advancements in ionization techniques and mass spectrometry instrumentation are pushing the boundaries of detection for estrogen sulfates.
Innovations in Ionization: Electrospray ionization (ESI) is a common ionization source for LC-MS analysis of estrogens. researchgate.net However, the ionization efficiency of estrogens can be poor. researchgate.net To overcome this, derivatization strategies have been developed to enhance the ESI signal. For example, dansyl chloride derivatization has been used to improve the sensitivity for unconjugated estrogens. nih.gov Another approach involves forming pre-ionized derivatives, which has been shown to significantly increase sensitivity. nih.gov Electron capture atmospheric pressure chemical ionization (EC-APCI) combined with derivatization using reagents like 4-nitrobenzenesulfonyl chloride has also been shown to increase detection responses by 8-23 times. nih.gov
Improved Detection Limits: The development of more sensitive mass spectrometers and optimized analytical methods has led to remarkably low limits of detection (LOD) and quantification (LOQ). For some estrogens, LOQs in the range of 0.5–5 pg/mL have been achieved. nih.gov A highly sensitive LC-MS/MS method utilizing a novel derivatization procedure reported a lower limit of quantitation of 1 fg on the column for several estrogens. nih.gov These ultra-sensitive methods are essential for accurately measuring the very low concentrations of estrogens and their metabolites found in certain biological samples. nih.gov
Mechanistic Investigations of Estrogen Metabolism and Steroid Dynamics Employing Estriol 3 O Sulfate D3 Sodium
Elucidation of Sulfation Pathways Mediated by Sulfotransferase Isoforms (e.g., SULT1A1, SULT1A2, SULT1E1)
The sulfation of estrogens, a critical step in their metabolism and inactivation, is primarily mediated by a family of enzymes known as sulfotransferases (SULTs). Among these, SULT1E1, also known as estrogen sulfotransferase, exhibits a particularly high affinity for estrogens, including estriol (B74026). nih.gov This enzyme catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the estrogen molecule. nih.gov This process increases the water solubility of the estrogen, facilitating its excretion and preventing its interaction with estrogen receptors. nih.gov
Table 1: Key Sulfotransferase Isoforms in Estriol Metabolism
| Isoform | Primary Substrates | Role in Estriol Metabolism |
| SULT1E1 | Estrogens | High-affinity sulfation of estriol at the 3-hydroxyl position. nih.govnih.govnih.gov |
| SULT1A1 | Phenolic compounds, estrogens | Lower affinity sulfation of estriol compared to SULT1E1. nih.govnih.gov |
| SULT1A2 | Phenolic compounds | Contributes to the metabolism of phenolic compounds, with a lesser role in estriol sulfation. nih.gov |
Characterization of Steroid Sulfatase (STS) Activity in the Desulfation of Estriol Sulfates
The reverse reaction of sulfation, desulfation, is catalyzed by the enzyme steroid sulfatase (STS). This enzyme hydrolyzes the sulfate (B86663) ester bond, converting the inactive, sulfated form of an estrogen back into its biologically active, unconjugated form. nih.govnih.gov The activity of STS is crucial in regulating the local concentrations of active estrogens in various tissues. nih.gov
Estriol 3-O-sulfate-d3 serves as an ideal substrate for studying STS activity. By monitoring the conversion of the deuterated sulfate conjugate to its unconjugated, deuterated form, researchers can precisely quantify the rate of desulfation. This is particularly important in understanding the pathophysiology of hormone-dependent diseases, where aberrant STS activity can lead to an overproduction of active estrogens, driving disease progression. The use of the stable isotope-labeled compound allows for clear differentiation from endogenous, non-deuterated estriol, ensuring accurate measurement of STS-mediated hydrolysis. nih.govnih.gov
Isotopic Tracer Studies for Determining Estriol and Estriol Metabolite Flux and Interconversion Rates
Isotopic tracer studies utilizing Estriol 3-O-sulfate-d3 are instrumental in determining the metabolic flux and interconversion rates of estriol and its metabolites in vivo. By administering the deuterated compound, researchers can trace its metabolic fate throughout the body, identifying the various enzymatic transformations it undergoes.
These studies provide quantitative data on the rates of key metabolic reactions, such as the interconversion between estriol, estradiol (B170435), and estrone (B1671321). patsnap.com This information is vital for constructing comprehensive models of estrogen metabolism and understanding how these dynamic processes are altered in different physiological states, such as pregnancy, and in pathological conditions. patsnap.comclevelandclinic.org The stable isotope label ensures that the administered tracer can be distinguished from the endogenous pool of estrogens, allowing for precise kinetic analysis. nih.gov
Understanding the Role of Estriol Sulfates as Circulating Reservoirs in Preclinical Models
Estrogen sulfates, including estriol sulfate, are present in the circulation at concentrations significantly higher than their unconjugated counterparts. nih.gov This has led to the hypothesis that these sulfated forms act as a circulating reservoir, from which active estrogens can be locally regenerated in target tissues through the action of STS. nih.govnih.gov
Preclinical models are essential for investigating this hypothesis, and Estriol 3-O-sulfate-d3 is a key tool in this research. By administering the deuterated compound to animal models, scientists can track its distribution to various tissues and measure the local conversion to active, deuterated estriol. These studies provide direct evidence for the role of estriol sulfate as a precursor for the local synthesis of active estrogen, contributing to our understanding of intracrine and paracrine signaling mechanisms. nih.gov
Interplay of Estriol Sulfates with Other Endogenous Steroid Hormones and Their Conjugates in Metabolic Research
The metabolism of estriol is intricately linked with the metabolic pathways of other endogenous steroid hormones, including androgens and other estrogens. Estriol itself is a metabolic product of estradiol and estrone. nih.govdrugbank.com The sulfated forms of these steroids can influence each other's metabolism through competition for metabolizing enzymes and transport proteins.
The use of Estriol 3-O-sulfate-d3 in metabolic research allows for the detailed investigation of these interactions. For example, researchers can study how the presence of other steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEA-S), affects the desulfation of estriol sulfate by STS. nih.gov These studies are crucial for understanding the complex regulatory networks that control steroid hormone homeostasis and how disruptions in these networks can contribute to disease.
Table 2: Interacting Steroid Hormones and Conjugates
| Compound | Interaction with Estriol Metabolism |
| Estrone (E1) / Estrone Sulfate (E1S) | Precursors to estriol; E1S can compete for STS. nih.govnih.gov |
| Estradiol (E2) / Estradiol Sulfate (E2S) | Precursors to estriol; E2S can compete for STS. drugbank.com |
| Dehydroepiandrosterone Sulfate (DHEA-S) | Can compete with estriol sulfate for STS-mediated hydrolysis. nih.gov |
Future Directions and Emerging Research Avenues for Estriol 3 O Sulfate D3 Sodium
Integration of Estriol (B74026) 3-O-sulfate-d3 (sodium) with Multi-Omics Approaches in Steroid Metabolism Studies
The study of steroid metabolism is moving beyond the measurement of single analytes towards a systems biology approach. Multi-omics integrates data from genomics, transcriptomics, proteomics, and metabolomics to build a more complete picture of biological processes. tum.denih.govrsc.org
In this context, accurate metabolomic data, facilitated by internal standards like Estriol 3-O-sulfate-d3 (sodium), is crucial. nih.gov Metabolites are considered the downstream output of biological processes, reflecting the interplay between genetic predispositions and environmental factors. nih.gov
Future research will focus on:
Connecting Genotype to Metabolite Phenotype: By combining genome-wide association studies (GWAS) with large-scale metabolomic profiling, researchers can identify genetic variants that influence the levels of specific steroids, including estriol sulfate (B86663). nih.govnih.gov This can reveal new enzymatic pathways or regulatory mechanisms.
Pathway Analysis: Integrating transcriptomic (gene expression) and proteomic (protein expression) data with metabolomic data allows for the comprehensive analysis of steroidogenic pathways. plos.org For example, changes in the expression of sulfotransferase or sulfatase enzymes can be directly correlated with the levels of their respective substrates and products, such as estrone (B1671321), estrone sulfate, and estriol sulfate. mdpi.comnih.gov
Model-Based Integration: Computational pipelines are being developed to integrate different omics datasets into mathematical models of metabolism. plos.org These models can predict metabolic fluxes and identify key control points in steroid synthesis and catabolism under various physiological or pathological conditions. tum.deplos.org
Development of Novel Biosensors and Assays for Estrogen Sulfates in Research Settings
While mass spectrometry is the gold standard for quantification, there is a drive to develop faster, more accessible, and potentially real-time methods for detecting estrogen sulfates in research settings. nih.goviiarjournals.org
Emerging areas of development include:
Advanced Immunoassays: While traditional radioimmunoassays (RIAs) have been used, newer, more specific, and sensitive non-isotopic immunoassays are being developed. iiarjournals.orgnih.gov However, cross-reactivity remains a challenge that requires careful validation against MS-based methods. iiarjournals.orgresearchgate.net
Biosensors: Research is underway to create novel biosensors for estrogen detection. nih.govnih.govazosensors.com These devices often utilize a biological recognition element, such as an estrogen receptor or a specific antibody, immobilized on a transducer. nih.govacs.org The binding of an estrogen, like estriol sulfate, would generate a measurable signal (e.g., electrical or optical). nih.govacs.org Challenges include achieving the necessary sensitivity and selectivity for sulfated forms and ensuring stability in complex biological matrices like plasma or urine. acs.org
Direct-Detection MS Methods: Innovations in analytical chemistry aim to simplify sample preparation. For instance, methods are being explored to directly analyze estrogen sulfates by gas chromatography-mass spectrometry (GC-MS) without the need for the deconjugation (hydrolysis) step, which is typically required. researchgate.net This could streamline the analytical workflow and reduce the potential for analytical error.
Emerging Assay Technologies for Estrogen Sulfates
| Technology | Principle | Potential Advantage | Current Challenge |
|---|---|---|---|
| Biosensors | Ligand-receptor binding (e.g., estrogen receptor) generates an electrical or optical signal. nih.govnih.gov | Potential for real-time, portable analysis. acs.org | Sensitivity, selectivity for sulfated forms, and matrix interference. azosensors.comacs.org |
| Direct-Injection MS | Direct derivatization and analysis of sulfated steroids without prior hydrolysis. researchgate.net | Reduced sample preparation time and complexity. epa.gov | Method development and validation for robustness. researchgate.net |
| Advanced Immunoassays | Highly specific antibodies for direct detection of estrogen sulfates. iiarjournals.org | High-throughput capability. nih.gov | Potential for cross-reactivity with other steroid conjugates. researchgate.net |
Computational Modeling and Simulation of Estriol Sulfate Metabolism and Interactions
Computational approaches are becoming indispensable for understanding the complex behavior of steroid hormones at a molecular level. mdpi.com These in silico methods complement experimental data by providing insights that are difficult to obtain through laboratory techniques alone.
Future research directions include:
Molecular Docking and Dynamics: Molecular dynamics (MD) simulations can model the interaction of estriol sulfate with key proteins, such as steroid sulfatase (STS), estrogen receptors (ERs), and various transport proteins. mdpi.comnih.gov These simulations provide detailed information on binding affinities, conformational changes, and the energetics of these interactions. nih.govacs.org Supercomputers like Anton are enabling simulations on biologically relevant timescales, revealing slow processes like protein folding and large conformational changes. youtube.com
Kinetic Modeling of Metabolic Networks: Building on multi-omics data, researchers can create computational models that simulate the kinetics of the entire estrogen metabolic network. researchgate.net These models can predict how perturbations, such as the inhibition of a specific enzyme, will affect the concentrations of various metabolites, including estriol sulfate. researchgate.net This has significant implications for understanding the mechanism of action of endocrine-targeted drugs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use the structural information of a series of compounds to predict their biological activity. nih.gov These models can be employed to predict the binding affinity of various estrogenic compounds to receptors or their rate of metabolism by enzymes, guiding the design of new research tools or therapeutic agents. nih.gov
By combining these advanced computational tools with robust experimental data, for which standards like Estriol 3-O-sulfate-d3 are essential, a more precise and predictive understanding of estriol sulfate's role in biology is on the horizon.
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity of Estriol 3-O-Sulfate-d3 (sodium)?
- Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm deuterium placement at the third carbon position and sulfate conjugation. Mass spectrometry (MS), particularly High-Resolution MS (HRMS), validates molecular weight (C₁₈H₂₁D₃O₆SNa) and isotopic purity. Additionally, X-ray crystallography or computational modeling (using SMILES strings:
CC34CCC1C(CCc2cc(O)ccc12)C3CC(O)C4O.S(=O)(=O)[O-].[Na+]) can resolve stereochemical details .
Q. What protocols ensure accurate quantification of Estriol 3-O-Sulfate-d3 in biological matrices like saliva or plasma?
- Methodological Answer: Use competitive enzyme-linked immunosorbent assays (ELISA) with cross-reactivity validated for deuterated analogs. For saliva, collect 25–175 µL using passive drool or synthetic swabs to avoid interference. Centrifuge samples (1,500–3,000 × g, 10 min) to remove mucins. For plasma, employ solid-phase extraction (SPE) to isolate sulfated estriol derivatives, followed by LC-MS/MS with deuterated internal standards to correct for ion suppression .
Q. How does the deuterated form (d3) enhance analytical sensitivity in mass spectrometry?
- Methodological Answer: Deuterium atoms reduce isotopic overlap with non-deuterated analytes, improving signal specificity in Selected Reaction Monitoring (SRM). For example, the +3 Da mass shift in Estriol 3-O-Sulfate-d3 allows baseline separation from endogenous estriol sulfates. Optimize collision energy (CE) and declustering potential (DP) to minimize in-source fragmentation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between immunoassay and LC-MS/MS results for estriol sulfates in longitudinal studies?
- Methodological Answer: Cross-reactivity in ELISA kits (e.g., Salimetrics Estriol/HS Kit) with sulfated metabolites may inflate values. Validate assays using spiked deuterated standards to quantify interference. For LC-MS/MS, use isotope dilution with Estriol 3-O-Sulfate-d3 to correct matrix effects. Parallel analysis of split samples (ELISA vs. LC-MS/MS) can identify methodological biases .
Q. What are the implications of using Estriol 3-O-Sulfate-d3 as an internal standard in pharmacokinetic (PK) studies?
- Methodological Answer: Ensure isotopic purity (>98% d3) to avoid co-elution with endogenous analogs. Adjust chromatographic conditions (e.g., gradient elution) to account for retention time shifts caused by deuterium’s kinetic isotope effect. Validate extraction recovery (>85%) in target matrices (plasma, urine) using stable isotope-labeled analogs .
Q. How should researchers address instability of sulfated estriol derivatives during long-term storage?
- Methodological Answer: Store samples at -80°C in amber vials to prevent photodegradation. Add antioxidants (e.g., 0.1% ascorbic acid) to plasma/saliva. For freeze-thaw cycles, limit to ≤3 cycles and pre-treat samples with sulfatase inhibitors (e.g., 10 mM sodium fluoride). Periodically validate stability using freshly prepared deuterated standards .
Q. What experimental designs are optimal for studying the nongenomic signaling effects of Estriol 3-O-Sulfate-d3 in cell models?
- Methodological Answer: Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) with siRNA knockdown of ERα/ERβ to isolate nongenomic pathways. Dose-response studies (1 nM–10 µM) should include time-resolved calcium flux assays. Pair Estriol 3-O-Sulfate-d3 with non-sulfated estriol to compare membrane-bound vs. nuclear ER activation .
Data Analysis & Contradiction Management
Q. How to interpret conflicting data on Estriol 3-O-Sulfate’s estrogenic potency compared to estradiol?
- Methodological Answer: Context-dependent potency arises from tissue-specific ER isoforms and sulfatase activity. In breast cancer models, measure sulfatase (STS) expression via qPCR; high STS converts sulfated estriol to free estriol, amplifying activity. Use ERβ-selective agonists (e.g., DPN) to differentiate genomic vs. nongenomic effects .
Q. What statistical approaches mitigate variability in estriol sulfate measurements across multi-center studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
